N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
Description
This compound features a pyridazine core substituted with a 1H-pyrazol-1-yl group at position 6, linked via an amino group to a phenyl ring. The phenyl ring is further functionalized with a sulfamoyl group (-SO₂NH-) connected to a second phenyl ring bearing an acetamide moiety.
Properties
IUPAC Name |
N-[4-[[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3S/c1-15(29)23-16-7-9-19(10-8-16)32(30,31)27-18-5-3-17(4-6-18)24-20-11-12-21(26-25-20)28-14-2-13-22-28/h2-14,27H,1H3,(H,23,29)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPOBPGSIBTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a 1,4-diketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(Propan-2-yl)azetidine serves as a valuable building block in organic synthesis. Its azetidine ring structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. These derivatives are crucial for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science.
Reactions Overview
The compound can undergo several types of reactions:
- Oxidation : Can form N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction : Leads to the formation of amines using reducing agents such as lithium aluminum hydride.
- Substitution : The nitrogen atom can be replaced by other nucleophiles under basic or acidic conditions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride | Primary and secondary amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted azetidines |
Biological Research
Therapeutic Potential
In biological research, 3-(Propan-2-yl)azetidine has been studied for its interactions with various molecular targets. Its derivatives have shown promise in modulating inflammatory responses and exhibiting neuroprotective effects.
Case Study: Neuroprotective Activity
A study explored the neuroprotective effects of azetidine derivatives in models of ischemia/reperfusion injury. The findings indicated that these compounds could:
- Inhibit apoptotic pathways.
- Reduce inflammatory mediators.
- Enhance mitochondrial function by increasing ATP levels.
Table: Neuroprotective Effects of Azetidine Derivatives
| Mechanism | Observations |
|---|---|
| Apoptosis Inhibition | Significant reduction in apoptotic markers |
| Inflammatory Mediators | Decreased levels of TNF-α and IL-6 |
| Mitochondrial Function | Increased ATP production |
Pharmaceutical Applications
Drug Development
The pharmaceutical potential of 3-(Propan-2-yl)azetidine is significant, particularly in drug design targeting various diseases. Derivatives have been investigated for their anti-inflammatory and antibacterial properties.
Case Study: Antiproliferative Activity
Research on azetidine derivatives demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. The compounds were evaluated for their ability to inhibit tubulin assembly, making them potential candidates for cancer therapy.
Table: Antiproliferative Activity in MCF-7 Cells
| Compound ID | IC50 (nM) | Mechanism |
|---|---|---|
| CA-4 | 3.9 | Tubulin-binding site inhibitor |
| 10p | 5.2 | Colchicine-binding site inhibitor |
| 10r | 4.8 | Tubulin destabilization |
Mechanism of Action
The mechanism of action of N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its target, enhancing its binding affinity .
Comparison with Similar Compounds
Pyridazine-Pyrazole Derivatives
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()
- Structure: Pyridazine-pyrazole core with a methylphenyl amino group.
- Key Differences : Lacks the sulfonamide and acetamide moieties present in the target compound.
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide ()
- Structure : Pyridazine-pyrazole core with a thioether-linked acetamide and 4-fluorobenzyl group.
- Key Differences : Replaces the sulfamoyl group with a thioether and introduces a fluorinated benzyl group.
- Implications : The thioether linkage may alter electronic properties and bioavailability compared to the sulfonamide in the target compound .
Sulfonamide-Acetamide Hybrids
N-(4-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)acetamide ()
- Structure : Sulfamoylphenylacetamide with a 4-hydroxyphenyl group.
- Key Differences : Absence of pyridazine-pyrazole components.
- Implications : The hydroxyphenyl group may enhance solubility but limit hydrophobic interactions critical for target binding .
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide ()
- Structure: Ethyl-linked pyridazin-3-ylamino group and sulfamoylphenylacetamide.
- Key Differences: Ethyl spacer instead of direct phenyl linkage; pyridin-2-ylamino substituent vs. pyrazole.
Heterocyclic Sulfonamide-Acetamide Compounds ()
Compound 8: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- Structure: Dichlorophenylamino group, pyrimidine sulfonamide, and acetamide.
- Key Differences : Pyrimidine replaces pyridazine; dichlorophenyl enhances lipophilicity.
- Activity : Urease inhibition (IC₅₀ = 8.3 µM), suggesting sulfonamide-acetamide hybrids are effective enzyme inhibitors .
Compound 13: N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide
- Structure : Isoxazole sulfonamide and dimethylphenyl groups.
- Key Differences : Benzamide replaces acetamide; isoxazole alters electronic properties.
- Activity : Moderate urease inhibition (IC₅₀ = 18.5 µM), indicating structural nuances impact potency .
Comparative Analysis Table
Research Findings and Implications
- Pyrazole-Sulfonamide Synergy : Compounds in and demonstrate anticancer activity via apoptosis induction, emphasizing the role of pyrazole and sulfonamide groups in targeting colon cancer .
- Heterocyclic Influence : Pyridazine (target compound) vs. pyrimidine () alters electronic density and steric bulk, impacting enzyme inhibition profiles .
- Linker Flexibility : Ethyl spacers () vs. rigid phenyl linkages (target compound) may modulate binding kinetics and selectivity .
Biological Activity
N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a pyridazine moiety , and a sulfamoyl group , which contribute to its unique chemical reactivity. The presence of these functional groups suggests a diverse range of biological interactions.
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring with two nitrogen atoms, known for various biological activities. |
| Pyridazine | A six-membered ring with two adjacent nitrogen atoms, often involved in drug design. |
| Sulfamoyl | A sulfonamide group that enhances antibacterial properties. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Antileishmanial Activity
One notable study highlighted the compound's inhibitory effects on enzymes associated with the Leishmania parasite, suggesting potential antileishmanial properties. This is particularly relevant given the increasing incidence of leishmaniasis globally.
Anticancer Activity
Compounds featuring similar structural motifs have been evaluated for their anticancer properties. For example, several derivatives have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin . The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival.
Case Studies and Research Findings
- Antitubercular Activity : In a series of studies focused on anti-tubercular agents, derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as effective anti-tubercular agents .
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the pyrazole and pyridazine rings significantly influenced biological activity. For instance, increasing hydrophobic character through additional methyl groups improved antimicrobial efficacy against Escherichia coli and Staphylococcus aureus .
- Cytotoxicity Assessments : In vitro cytotoxicity tests on human cell lines (HEK-293) demonstrated that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
